4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
CAS No.: 1706055-74-4
Cat. No.: VC4458459
Molecular Formula: C20H18FNO4S
Molecular Weight: 387.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706055-74-4 |
|---|---|
| Molecular Formula | C20H18FNO4S |
| Molecular Weight | 387.43 |
| IUPAC Name | 4-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
| Standard InChI | InChI=1S/C20H18FNO4S/c1-12-8-16(11-19(23)25-12)26-15-4-6-22(7-5-15)20(24)18-10-13-9-14(21)2-3-17(13)27-18/h2-3,8-11,15H,4-7H2,1H3 |
| Standard InChI Key | WXQXFASROPGHSW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Introduction
4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that combines a piperidine ring with a fluorobenzo[b]thiophene moiety and a pyranone ring. This compound is of interest in pharmaceutical research due to its potential biological activity, which could be leveraged in various therapeutic applications.
Synthesis and Characterization
Characterization of such compounds typically involves spectroscopic methods like NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the molecular structure.
Potential Applications
While specific applications of 4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one are not well-documented, compounds with similar structural features are often explored for their pharmacological properties. These include potential roles as anticancer agents, inhibitors of specific biological pathways, or modulators of other disease-related processes.
Future Research Directions
Future studies on 4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one should focus on its synthesis optimization, detailed biological activity profiling, and potential therapeutic applications. This could involve in vitro and in vivo assays to assess its efficacy and safety in various disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume